molecular formula C12H26OSi2 B14511612 Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane CAS No. 62896-55-3

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane

Cat. No.: B14511612
CAS No.: 62896-55-3
M. Wt: 242.50 g/mol
InChI Key: MGXTVKMOCDKTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its unique structural features, which include a hexynyl group bonded to a trimethylsilyl group through an oxygen atom. The compound’s molecular formula is C12H26OSi2, and it has a molecular weight of 242.505 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane typically involves the reaction of hexynyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Hexynyl alcohol+Trimethylsilyl chlorideTrimethyl[1-(trimethylsilyl)hex-1-yn-3-yl]oxysilane+HCl\text{Hexynyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hexynyl alcohol+Trimethylsilyl chloride→Trimethyl[1-(trimethylsilyl)hex-1-yn-3-yl]oxysilane+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: It can be reduced to form silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.

Scientific Research Applications

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved include:

    Silicon-oxygen interactions: These interactions can stabilize reactive intermediates.

    Hydrophobic interactions: The trimethylsilyl groups can enhance the hydrophobicity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used in similar synthetic applications but lacks the hexynyl group.

    Tris(trimethylsilyl)silane: A related compound with three trimethylsilyl groups bonded to a silicon atom.

    1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a similar structure but different reactivity.

Uniqueness

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is unique due to its combination of a hexynyl group and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring both hydrophobicity and reactivity.

Properties

CAS No.

62896-55-3

Molecular Formula

C12H26OSi2

Molecular Weight

242.50 g/mol

IUPAC Name

trimethyl(1-trimethylsilylhex-1-yn-3-yloxy)silane

InChI

InChI=1S/C12H26OSi2/c1-8-9-12(13-15(5,6)7)10-11-14(2,3)4/h12H,8-9H2,1-7H3

InChI Key

MGXTVKMOCDKTOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.